Cas no 1214335-31-5 (n,n-Dimethyl(7-(pyridin-4-yl)-1h-indol-3-yl)methanamine)

n,n-Dimethyl(7-(pyridin-4-yl)-1h-indol-3-yl)methanamine 化学的及び物理的性質
名前と識別子
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- n,n-dimethyl(7-(pyridin-4-yl)-1h-indol-3-yl)methanamine
- n,n-Dimethyl(7-(pyridin-4-yl)-1h-indol-3-yl)methanamine
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- インチ: 1S/C16H17N3/c1-19(2)11-13-10-18-16-14(4-3-5-15(13)16)12-6-8-17-9-7-12/h3-10,18H,11H2,1-2H3
- InChIKey: OPRWIZKYVOYODM-UHFFFAOYSA-N
- SMILES: N1C=C(CN(C)C)C2C=CC=C(C3C=CN=CC=3)C1=2
計算された属性
- 水素結合ドナー数: 1
- 氢键受体数量: 2
- 重原子数量: 19
- 回転可能化学結合数: 3
- 複雑さ: 286
- XLogP3: 2.4
- トポロジー分子極性表面積: 31.9
n,n-Dimethyl(7-(pyridin-4-yl)-1h-indol-3-yl)methanamine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | 仕様 | Price | 更新日時 | Inquiry |
---|---|---|---|---|---|---|---|---|
Alichem | A029001163-250mg |
N,N-Dimethyl(7-(pyridin-4-yl)-1H-indol-3-yl)methanamine |
1214335-31-5 | 95% | 250mg |
$970.20 | 2023-09-04 | |
Alichem | A029001163-1g |
N,N-Dimethyl(7-(pyridin-4-yl)-1H-indol-3-yl)methanamine |
1214335-31-5 | 95% | 1g |
$2866.05 | 2023-09-04 | |
Alichem | A029001163-500mg |
N,N-Dimethyl(7-(pyridin-4-yl)-1H-indol-3-yl)methanamine |
1214335-31-5 | 95% | 500mg |
$1718.70 | 2023-09-04 |
n,n-Dimethyl(7-(pyridin-4-yl)-1h-indol-3-yl)methanamine 関連文献
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Carr Hoi Yi Ho,Huanyang Cao,Yong Lu,Tsz-Ki Lau,Sin Hang Cheung,Ho-Wa Li,Hang Yin,Ka Lok Chiu,Lik-Kuen Ma,Yuanhang Cheng,Sai-Wing Tsang,Xinhui Lu,Shu Kong So,Beng S. Ong J. Mater. Chem. A, 2017,5, 23662-23670
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8. Au nano dumbbells catalyzed the cutting of graphene oxide sheets upon plasmon-enhanced reduction†Xiaotian Wang,Mingyun Zhu,Wanlin Fu,Chengqian Huang,Qing Gu,Tingying Helen Zeng,Yunqian Dai,Yueming Sun RSC Adv., 2016,6, 46218-46225
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n,n-Dimethyl(7-(pyridin-4-yl)-1h-indol-3-yl)methanamineに関する追加情報
Exploring the Potential of N,N-Dimethyl(7-(pyridin-4-yl)-1H-indol-3-yl)methanamine (CAS No. 1214335-31-5) in Modern Research
The compound N,N-Dimethyl(7-(pyridin-4-yl)-1H-indol-3-yl)methanamine (CAS No. 1214335-31-5) has garnered significant attention in the field of medicinal chemistry and drug discovery. This structurally unique molecule combines an indole core with a pyridine moiety, making it a promising candidate for various pharmaceutical applications. Researchers are particularly interested in its potential as a small-molecule modulator for targeting specific biological pathways.
One of the key structural features of N,N-Dimethyl(7-(pyridin-4-yl)-1H-indol-3-yl)methanamine is its hybrid architecture, which merges the privileged scaffolds of both indole and pyridine. The indole nucleus is widely recognized in drug design due to its prevalence in natural products and pharmaceuticals, while the pyridine ring contributes to enhanced binding affinity and solubility properties. This combination makes CAS No. 1214335-31-5 particularly valuable for exploring novel therapeutic targets.
Recent studies have highlighted the potential of N,N-Dimethyl(7-(pyridin-4-yl)-1H-indol-3-yl)methanamine in addressing challenges related to neurological disorders and inflammatory conditions. Its ability to interact with specific receptors in the central nervous system has sparked interest in its application for neuroprotective agents. Moreover, the compound's structure-activity relationship (SAR) is being extensively studied to optimize its efficacy and selectivity.
The synthesis of N,N-Dimethyl(7-(pyridin-4-yl)-1H-indol-3-yl)methanamine typically involves multi-step organic reactions, including cross-coupling methodologies and functional group transformations. Researchers emphasize the importance of high-purity synthesis to ensure reproducibility in biological assays. Advanced analytical techniques such as NMR spectroscopy and mass spectrometry are employed to confirm the compound's identity and purity.
In the context of drug discovery, CAS No. 1214335-31-5 serves as a valuable chemical probe for understanding complex biological mechanisms. Its application extends to high-throughput screening (HTS) campaigns, where it helps identify potential hits for further development. The compound's pharmacokinetic properties, including its metabolic stability and membrane permeability, are critical factors under investigation.
The growing interest in N,N-Dimethyl(7-(pyridin-4-yl)-1H-indol-3-yl)methanamine is also reflected in the increasing number of patent applications and scientific publications referencing its use. Innovations in computational chemistry and molecular modeling have further accelerated its exploration, enabling researchers to predict its interactions with biological targets more accurately.
From a commercial perspective, the demand for high-quality N,N-Dimethyl(7-(pyridin-4-yl)-1H-indol-3-yl)methanamine is rising, particularly among contract research organizations (CROs) and academic laboratories. Suppliers are focusing on scalable synthesis routes to meet the needs of the research community while maintaining stringent quality control standards.
Looking ahead, the potential applications of CAS No. 1214335-31-5 are vast, ranging from central nervous system (CNS) therapeutics to anti-inflammatory drugs. Its unique chemical structure positions it as a versatile tool for medicinal chemists and pharmacologists alike. As research progresses, this compound may pave the way for groundbreaking discoveries in precision medicine and targeted therapy.
For researchers seeking reliable information on N,N-Dimethyl(7-(pyridin-4-yl)-1H-indol-3-yl)methanamine, it is essential to consult peer-reviewed journals and reputable chemical databases. The compound's safety data and handling guidelines should also be thoroughly reviewed to ensure compliance with laboratory protocols.
In summary, N,N-Dimethyl(7-(pyridin-4-yl)-1H-indol-3-yl)methanamine (CAS No. 1214335-31-5) represents a fascinating area of research with significant potential for advancing drug development and biological studies. Its dual functionality and adaptability make it a compound worth watching in the evolving landscape of pharmaceutical innovation.
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